(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone
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Overview
Description
FT709 is a potent and selective inhibitor of ubiquitin-specific protease 9X (USP9X). This compound has been linked to various cellular functions, including centrosome function, chromosome alignment during mitosis, epidermal growth factor receptor degradation, chemo-sensitization, and circadian rhythms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic route typically involves the use of reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .
Industrial Production Methods: The industrial production of FT709 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: FT709 undergoes various chemical reactions, including:
Oxidation: FT709 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: FT709 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of FT709 with altered functional groups, which can be used for further research and development .
Scientific Research Applications
FT709 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of ubiquitin-specific protease 9X and its role in protein degradation pathways.
Biology: Investigated for its effects on centrosome function, chromosome alignment, and ribosomal stalling.
Medicine: Explored for its potential in cancer research, particularly in targeting pancreatic cancer cells and breast cancer cells.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in biochemical assays .
Mechanism of Action
FT709 exerts its effects by inhibiting the catalytic activity of ubiquitin-specific protease 9X. This inhibition leads to the depletion of proteins such as zinc-finger protein 598 and centrosomal protein of 55 kDa, which are involved in the ribosomal quality control pathway. The compound interacts with these proteins, regulating their abundance and impairing the ribosomal stalling response .
Comparison with Similar Compounds
WP1130: Another inhibitor of ubiquitin-specific protease 9X, but with less specificity compared to FT709.
Uniqueness of FT709: FT709 is unique due to its high specificity and potency in inhibiting ubiquitin-specific protease 9X. It has an IC50 value of 82 nanomolar, making it a highly effective tool compound for studying the role of ubiquitin-specific protease 9X in various cellular processes .
Properties
Molecular Formula |
C23H22N4O7S |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C23H22N4O7S/c1-13-25-20-17(3-2-4-18(20)34-13)21(28)23(29)26-9-14-11-27(12-15(14)10-26)35(30,31)16-7-19-22(24-8-16)33-6-5-32-19/h2-4,7-8,21,28H,5-6,9-12H2,1H3/t21-/m0/s1 |
InChI Key |
SCFWBZTVFCUBIZ-NRFANRHFSA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2O1)[C@@H](C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(C(=O)N3CC4=C(C3)CN(C4)S(=O)(=O)C5=CC6=C(N=C5)OCCO6)O |
Origin of Product |
United States |
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